![molecular formula C9H6F3N3O B14788063 1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone](/img/structure/B14788063.png)
1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone is a compound belonging to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone typically involves multiple steps. One common method starts with the reaction of commercially available ethyl 2-amino-2-sulfanylideneacetate with triethyloxonium hexafluorophosphate to give ethyl 2-(ethylsulfanyl)-2-iminoacetate. This intermediate is then reacted with 3-amino-1,1,1-trifluoropropan-2-one hydrochloride to afford ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate. Subsequent steps involve cyclization and chlorination to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and anticancer agent.
Medicine: It is being explored for its potential use in treating neurological disorders such as Alzheimer’s disease.
Industry: The compound’s stability and bioavailability make it suitable for various industrial applications, including the development of new pharmaceuticals
作用機序
The mechanism of action of 1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyrazin-8(7H)-one derivatives: These derivatives have been studied for their acetylcholinesterase inhibitory activity and antioxidant properties
Uniqueness
1-(2-Trifluoromethyl-imidazo[1,2-A]pyrazin-3-YL)-ethanone stands out due to the presence of the trifluoromethyl group, which enhances its stability and bioavailability. This makes it a more potent and effective compound compared to its analogs .
特性
分子式 |
C9H6F3N3O |
|---|---|
分子量 |
229.16 g/mol |
IUPAC名 |
1-[2-(trifluoromethyl)imidazo[1,2-a]pyrazin-3-yl]ethanone |
InChI |
InChI=1S/C9H6F3N3O/c1-5(16)7-8(9(10,11)12)14-6-4-13-2-3-15(6)7/h2-4H,1H3 |
InChIキー |
LHXXGEXRELCVND-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(N=C2N1C=CN=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B14787986.png)
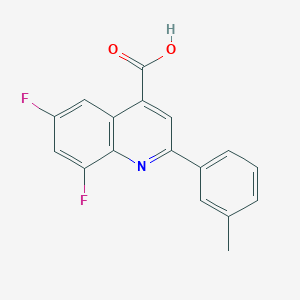
![(2R)-1-[(4S)-4,5-Dihydro-4-(1-methylethyl)-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14788003.png)
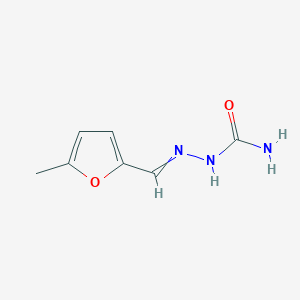
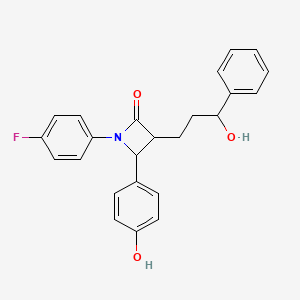
![(8aR)-3,8a-dimethyl-5-methylidene-4,4a,6,7,8,9-hexahydrobenzo[f][1]benzofuran](/img/structure/B14788017.png)
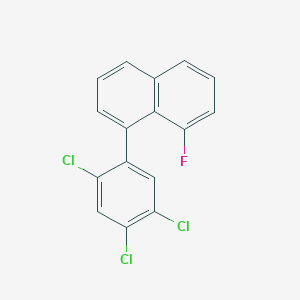
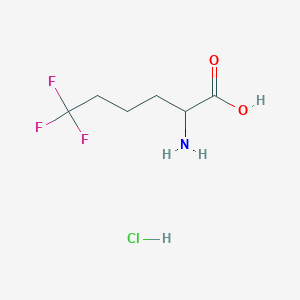
![[1-[1-Hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-yl] methanesulfonate;trihydrate](/img/structure/B14788025.png)
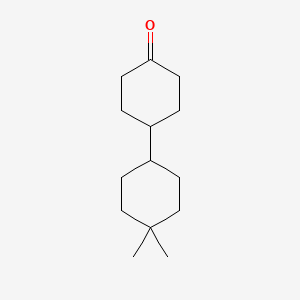
![2-(Difluoro(naphthalen-2-yloxy)methyl)benzo[d]thiazole](/img/structure/B14788051.png)
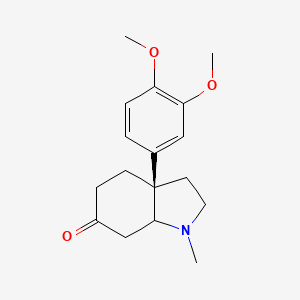
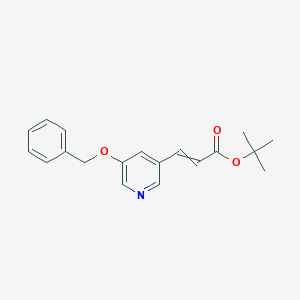
![[4,5-Diacetyloxy-2-methyl-6-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B14788080.png)
